2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-2-methylpropan-1-ol
CAS No.:
Cat. No.: VC19951843
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C13H19NO2/c1-13(2,9-15)14-8-10-3-4-12-11(7-10)5-6-16-12/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |
| Standard InChI Key | TVTZTMUHODRMGF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CO)NCC1=CC2=C(C=C1)OCC2 |
Introduction
The compound 2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-2-methylpropan-1-ol is a complex organic molecule that combines a benzofuran ring with an amino alcohol functionality. Despite the lack of specific literature directly referencing this compound, understanding its components and potential synthesis pathways can provide valuable insights into its properties and potential applications.
Synthesis Pathways
Synthesizing such a compound might involve several steps, including the formation of the benzofuran ring and the introduction of the amino alcohol functionality. A general approach could involve:
-
Benzofuran Ring Formation: This might be achieved through a domino reaction similar to those described for other benzofurans, using salicyl imines and sulfur ylide precursors .
-
Introduction of Amino Alcohol Side Chain: This could involve nucleophilic substitution or reductive amination reactions to attach the amino alcohol moiety to the benzofuran ring.
Potential Applications
While specific applications for 2-(((2,3-Dihydrobenzofuran-5-yl)methyl)amino)-2-methylpropan-1-ol are not documented, compounds with similar structures have shown biological activity. For example, some benzofuran derivatives exhibit antimitotic properties . The amino alcohol functionality could also contribute to potential biological or pharmaceutical applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 219.30 g/mol (estimated) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume